N,N-Ethylene-bis(tetrabromophthalimide)

Descripción

Historical Context of Brominated Flame Retardants

The development of brominated flame retardants emerged from a complex historical trajectory that began in the early twentieth century with fundamental discoveries in fire suppression chemistry. In 1912, W. H. Perkin achieved a breakthrough by treating fabric with ammonium salt and sulphate to achieve flame retardant performance, marking the entry of flame retardant technology into a new era. This pioneering work established the foundation for subsequent developments in chemical fire suppression.

During the 1930s, researchers discovered a new flame retardant system combining chlorinated paraffin and antimony oxide, which successfully found application in various polymer materials. The progression continued in 1938 when Tramm first proposed the formula for expansion-type fire retardant coatings, utilizing diammonium phosphate as catalyst, cyanoguanidine as foaming agent, and formaldehyde as carburizing agent. The theoretical framework was further advanced between 1948 and 1950 when Jones introduced the concept of carbon source, acid source, and gas source, establishing the basic component and theoretical system of intumescent flame retardants.

Brominated flame retardants specifically gained prominence as the major chemical flame retardant class in the 1970s following the discovery of adverse effects associated with polychlorinated biphenyls in human health and environmental studies. The bromine-based compounds demonstrated superior efficacy compared to their chlorine counterparts, proving approximately twice as effective as chlorine compounds and exhibiting 1.7 times greater density. By 2011, the global market for brominated flame retardants reached 390,000 tons, representing 19.7% of the total flame retardants market.

The regulatory landscape significantly influenced the development trajectory of brominated flame retardants. Between 2004 and 2013, three major commercial polybrominated diphenyl ether formulations were phased out of production in the United States due to environmental persistence concerns and mounting evidence of human health impacts. This phase-out created market opportunities for alternative brominated flame retardants, including N,N-Ethylene-bis(tetrabromophthalimide), which manufacturers adopted as replacement chemicals to maintain fire safety compliance.

Discovery and Development of N,N-Ethylene-bis(tetrabromophthalimide)

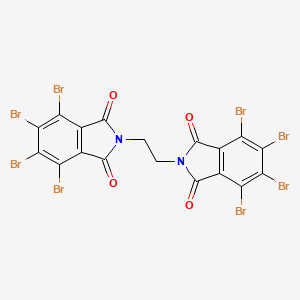

N,N-Ethylene-bis(tetrabromophthalimide) was developed as a high-performance brominated flame retardant with the Chemical Abstracts Service Registry Number 32588-76-4. The compound is produced through the reaction of tetrabromophthalic anhydride with ethanediamine, resulting in a light yellow crystalline powder with exceptional stability characteristics. According to the Interagency Testing Committee, production volumes reached significant commercial levels, with records indicating production exceeding one million pounds in both 1986 and 1994, though dropping below this threshold in 1990.

The compound is also known by several alternative names, including 2,2'-(1,2-Ethanediyl)bis[4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione], 1,2-Bis(tetrabromophthalimido)ethane, and commercially as Saytex BT-93. The systematic chemical name reflects its structure as 2,2'-(1,2-ethanediyl) bis(4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione).

The physical and chemical properties of N,N-Ethylene-bis(tetrabromophthalimide) demonstrate its suitability for demanding industrial applications. The compound exhibits a melting point of 446°C, providing exceptional thermal stability for high-temperature processing applications. Its density of 2.67 grams per milliliter and specific gravity of 2.77 contribute to its effectiveness as a flame retardant additive. The compound demonstrates insolubility in water, dimethyl sulfoxide, and 95% ethanol, while showing slight solubility in tetrahydrofuran at concentrations of 150 parts per million.

Research has established that N,N-Ethylene-bis(tetrabromophthalimide) provides premium performance characteristics that distinguish it from other brominated flame retardants. The compound combines stable aromatic bromine with an imide structure, creating a unique additive formulation. Studies have demonstrated that the compound exhibits outstanding thermal and ultraviolet stability, making it particularly suitable for applications requiring extended exposure to harsh environmental conditions.

Industrial Significance in Polymer Science

The industrial significance of N,N-Ethylene-bis(tetrabromophthalimide) in polymer science stems from its versatile application across multiple polymer systems and its exceptional performance characteristics. The compound serves as an additive fire retardant that is incorporated into polymer mixtures to produce flame-resistant blends. Research indicates that the compound finds extensive use in high impact polystyrene, polyethylene, polypropylene, thermoplastic polyesters, polyamides, ethylene propylene-diene terpolymers, synthetic rubbers, polycarbonate, ethylene copolymers, ionomer resins, epoxies, and textile treatments.

In polystyrene applications, N,N-Ethylene-bis(tetrabromophthalimide) has demonstrated particular effectiveness due to its high stability under ultraviolet light exposure. The compound serves as the flame retardant of choice in high-impact polystyrene formulations where the highest degree of ultraviolet stability is required. The addition of this flame retardant ensures that polystyrene meets stringent fire resistance standards, particularly in electronics, packaging, and insulation materials. The compound works by forming a protective char layer when exposed to heat, preventing flame spread and reducing smoke generation.

The thermal stability characteristics of N,N-Ethylene-bis(tetrabromophthalimide) enable its use in engineering resins such as polyesters and polyamides, where processing temperatures exceed the capabilities of many alternative flame retardants. The compound's non-blooming properties allow its use in critical applications such as polyolefin films where good heat sealability is essential. This characteristic prevents the migration of the flame retardant to the surface of the polymer, maintaining the integrity of heat-sealed joints and reducing processing complications.

The excellent wet electrical properties of N,N-Ethylene-bis(tetrabromophthalimide) make it particularly suitable for wire and cable applications. In these applications, the compound must maintain electrical insulation properties even under humid conditions, preventing electrical failures and maintaining system reliability. The compound's electrical performance characteristics have been validated through extensive testing in various polymer matrices.

Market analysis indicates that the demand for N,N-Ethylene-bis(tetrabromophthalimide) continues to expand steadily as safety regulations and fire resistance standards become increasingly stringent across multiple industries. The electronics, construction, and automotive sectors represent primary growth drivers for this compound, with manufacturers focusing on improving safety features while maintaining cost-effectiveness. The compound's effectiveness at low concentrations makes it a preferred choice for applications requiring fire resistance without compromising other material properties.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 951.47 | g/mol |

| Melting Point | 446 | °C |

| Density | 2.67 | g/mL |

| Specific Gravity | 2.77 | - |

| Bromine Content | 65.5-67.2 | % |

| Appearance | Light yellow powder | - |

| Water Solubility | <0.1 | g/100 mL |

| Application Area | Polymer Type | Key Benefits |

|---|---|---|

| Electronics | High Impact Polystyrene | Ultraviolet stability, thermal resistance |

| Wire and Cable | Various Thermoplastics | Wet electrical properties, non-blooming |

| Automotive | Polycarbonate, Elastomers | Thermal stability, flame resistance |

| Construction | Polyolefin Films | Heat sealability, non-blooming properties |

| Textiles | Various Synthetic Fibers | Flame resistance, processing stability |

Propiedades

IUPAC Name |

4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H4Br8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZJUDNMOIZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H4Br8N2O4 | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024626 | |

| Record name | 1,2-Bis(tetrabromophthalimido)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-ethylene-bis(tetrabromophthalimide) is a yellow powder. (NTP, 1992), Dry Powder, Off-white or light yellow solid; [HSDB] Yellowish powder; [MSDSonline] | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene bis(tetrabromophthalimide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble at 70 °F) (NTP, 1992), Solubility (weight % at 25 °C): <0.01 in water, acetone, methanol, toluene, In water, 3.0X10-9 mg/L at 25 °C /Estimated/ | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.67 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.77 | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.5X10-22 mm Hg at 25 °C /Estimated/ | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder, Light yellow powder | |

CAS No. |

32588-76-4 | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Saytex BT 93 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32588-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bis(tetrabromophthalimide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(tetrabromophthalimido)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TETRABROMOPHTHALIMIDE)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B14GGF3PP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

835 °F (NTP, 1992), 456 °C | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Bromination of N,N'-(1,2-ethylene)-bis-phthalimide in Oleum

General Process Overview

The most established method for preparing N,N-Ethylene-bis(tetrabromophthalimide) involves the bromination of N,N'-(1,2-ethylene)-bis-phthalimide using bromine in the presence of oleum (a solution of sulfur trioxide in sulfuric acid) as a solvent and catalyst. This process is noted for its economical advantages, high yield, and production of a white product with low impurities.

- Starting material: N,N'-(1,2-ethylene)-bis-phthalimide

- Brominating agent: Bromine (Br2), sometimes bromine chloride is used

- Solvent/catalyst: Oleum (typically 45-75% concentration)

- Temperature range: 35-90°C during bromination, followed by higher temperatures (up to 140°C) for purification

- Reaction time: Bromine addition over 3-10 hours, with subsequent heating steps

Reaction Details and Conditions

- The N,N'-(1,2-ethylene)-bis-phthalimide is dissolved in oleum.

- The solution is heated to 35-60°C.

- Bromine is added gradually over several hours (3-10 hours).

- After bromine addition, the mixture is maintained at 35-60°C for a few hours.

- The temperature is then raised to 70-90°C and maintained for 1-3 hours to complete the reaction.

- Excess bromine and sulfur trioxide are removed by heating to 100-140°C, often using a Dean Stark trap.

- The product is then cooled, filtered, washed with water to remove acid residues, and dried.

Catalysts and Additives

- Optional catalysts such as sodium nitrate, iodine/iron mixtures, silver acetate, or silver nitrate can be added to improve yield and product purity.

- These catalysts influence reaction efficiency, yield, and the amount of tetrahydrofuran (THF) soluble impurities.

Yields and Product Quality

| Catalyst/Additive | Yield (%) | THF Solubles (%) | Melting Point (°C) | Sulfur Trioxide Recovery (%) |

|---|---|---|---|---|

| None | 88 | 0.3 | 466-472 | 40 |

| Sodium nitrate | 85 | 0.3 | 466-472 | 52 |

| Iodine + Iron | 96 | 0.2 | 471-476 | 90 |

| Silver acetate | 86 | 0.05 | 470-472 | Not specified |

| Silver nitrate | 95 | 0.05 | 477-482 | 90.4 |

- The process with silver nitrate catalyst provides one of the highest yields (95%) and lowest impurity levels (0.05% THF solubles) with a high melting point indicating purity.

- The recovery of unreacted sulfur trioxide is also optimized in these processes, reducing waste and improving economy.

Alternative Preparation via Reaction of Tetrabromophthalic Anhydride with Diamines

- Another known method involves reacting tetrabromophthalic anhydride (or acid or half-ester derivatives) with ethylene diamine.

- This method is less economical and often produces yellowish products, which are less commercially attractive.

- It is generally less preferred compared to the bromination of the bis-phthalimide precursor.

Preparation in Acetic Acid Medium (Ultra White Product)

- A patent (WO1993025525A1) describes an alternative method for producing ultra-white N,N-Ethylene-bis(tetrabromophthalimide) using acetic acid as a solvent.

- This method aims to improve the whiteness and purity of the product.

- Details of this method include controlled bromination in acetic acid, but the oleum-based process remains the industry standard due to its efficiency and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | N,N'-(1,2-ethylene)-bis-phthalimide | Precursor for bromination |

| Brominating agent | Bromine (Br2) | Stoichiometric amount, ~1.05-1.15 bromine atoms per aromatic carbon |

| Solvent | Oleum (45-75%) | Acts as catalyst and medium |

| Temperature (bromination) | 35-60°C | Initial bromination stage |

| Temperature (post-bromination) | 70-90°C | Reaction completion |

| Purification temperature | 100-140°C | Removal of excess bromine and sulfur trioxide |

| Reaction time | 3-10 hours (bromine addition) + heating | Total reaction time varies |

| Catalysts | Sodium nitrate, iodine/iron, silver salts | Improve yield and purity |

| Yield | 85-96% | Depends on catalyst and conditions |

| Product appearance | White solid | Desired for commercial applications |

| Melting point | 466-482°C | Indicator of purity |

| THF solubles content | 0.05-0.3% | Lower values indicate fewer impurities |

Research Findings and Industrial Relevance

- The bromination of N,N'-(1,2-ethylene)-bis-phthalimide in oleum with bromine is the preferred industrial method due to its balance of cost, efficiency, and product quality.

- Use of catalysts such as silver nitrate or iodine/iron significantly enhances yield and reduces impurities.

- The process allows recovery of a large fraction (~90%) of unreacted sulfur trioxide, improving sustainability.

- The product's high melting point and low THF solubles content confirm high purity, critical for flame retardant performance.

- Alternative methods, such as reaction with tetrabromophthalic anhydride or bromination in acetic acid, exist but are less common commercially.

Análisis De Reacciones Químicas

N,N-Ethylene-bis(tetrabromophthalimide) may react with strong oxidizers . It belongs to the reactive groups of amides and imides, as well as aryl halides . The compound is stable under normal conditions but can emit toxic fumes when heated to decomposition . The major products formed from its reactions are typically related to the cleavage of the ethylene bridge, resulting in the formation of carboxylic acids or imides .

Aplicaciones Científicas De Investigación

N,N-Ethylene-bis(tetrabromophthalimide) is used in high impact polystyrene, polyethylene, polypropylene, thermoplastic polyesters, polyamides, ethylene propylene-diene terpolymers (EPDM), synthetic rubber, polycarbonate, ethylene copolymers, ionomer resins, and textile treatments . Its primary application is as a flame retardant, providing enhanced fire resistance to various materials. The compound’s stability and resistance to blooming make it suitable for long-term applications in harsh environments .

Mecanismo De Acción

The flame-retardant properties of N,N-Ethylene-bis(tetrabromophthalimide) are primarily due to its ability to release bromine radicals when exposed to high temperatures. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular structure, which includes multiple bromine atoms, enhances its effectiveness as a flame retardant .

Comparación Con Compuestos Similares

Environmental and Regulatory Status :

- Not classified as hazardous under GHS but suspected to persist in soil .

- Listed in global chemical inventories (e.g., Europe, China, South Korea) as a monitored substance .

Structural Analogs

Key Differences :

- Halogen Type : Brominated analogs (e.g., N,N-Ethylene-bis(tetrabromophthalimide)) exhibit superior flame retardancy compared to chlorinated versions due to bromine's higher radical-trapping efficiency .

- Linker Group: Replacing ethylene with p-phenylene (aromatic linker) may enhance thermal stability but reduce compatibility with non-polar polymers like polyethylene .

Performance vs. Other Brominated Flame Retardants

Research Findings :

- In Cone Calorimeter tests, N,N-Ethylene-bis(tetrabromophthalimide) reduced peak heat release rate (pHRR) in polyethylene comparably to DBDPO but with lower smoke emission .

Advantages :

- The ethylene-bridged derivative offers better polymer compatibility than hydrazine-derived bisimides, which may form brittle phases in polyamides .

Environmental and Regulatory Profiles

Insights :

Actividad Biológica

N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) is a brominated flame retardant widely used in various polymeric materials. Its chemical structure, characterized by two tetrabromophthalimide moieties linked by an ethylene bridge, contributes to its efficacy as a flame retardant. This article explores the biological activity of EBTBP, focusing on its toxicological profile, environmental persistence, and implications for human health.

- Chemical Formula : C₁₄H₈Br₈N₂O₄

- Molecular Weight : 951.47 g/mol

- Appearance : Off-white powder at room temperature

- Melting Point : 477-482 °C

Acute Toxicity

EBTBP exhibits low acute toxicity based on various studies:

- The acute oral LD50 in rats is greater than 7.5 g/kg, indicating low immediate toxicity .

- Inhalation studies revealed mild toxicity, with no significant adverse effects noted at exposure levels typical in occupational settings .

Subchronic and Chronic Toxicity

Subchronic studies have shown no significant histopathological changes in rats after prolonged exposure. Notably:

- No reproductive or teratogenic effects were observed in both rats and rabbits .

- EBTBP did not demonstrate mutagenic properties in the Ames test using strains of Salmonella typhimurium and other microorganisms .

Environmental Persistence

EBTBP has been evaluated for its biodegradability and environmental impact:

- A study indicated that EBTBP did not biodegrade within 28 days at a concentration of 100 ppm .

- It has a high potential for persistence in the environment, raising concerns about bioaccumulation and ecological toxicity .

Human Exposure

Limited case studies have reported human exposure incidents:

- One worker experienced respiratory distress requiring hospitalization but fully recovered.

- Another individual reported cough symptoms but was asymptomatic after leaving the production area .

These cases highlight the need for monitoring and safety measures in environments where EBTBP is produced or used.

Ecotoxicity Studies

Research indicates that EBTBP poses risks to aquatic organisms:

- In ecotoxicity tests, EBTBP showed harmful effects on fish and invertebrates, emphasizing the importance of assessing its environmental impact during regulatory evaluations .

Regulatory Status

EBTBP has been subjected to scrutiny under various regulatory frameworks due to its widespread use:

- It is included in the EPA's High Production Volume (HPV) Challenge Program, which mandates testing for chemical safety .

- The substance has been recommended for further testing regarding its chemical fate, health effects, and ecological impacts by the TSCA Interagency Testing Committee .

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| Acute Oral LD50 | > 7.5 g/kg |

| Biodegradability | Not biodegradable at 100 ppm (28 days) |

| Reproductive Effects | None observed in animal studies |

| Environmental Impact | Harmful to aquatic life |

| Regulatory Status | Included in EPA HPV Challenge Program |

Q & A

Q. What are the standard synthesis methods for N,N-Ethylene-bis(tetrabromophthalimide)?

The compound is synthesized via condensation of tetrabromophthalic anhydride with hydrazine or its derivatives in a reaction medium (e.g., concentrated sulfuric acid or aqueous acetic acid). Key steps include:

- Mixing tetrabromophthalic anhydride, hydrazine, and sulfuric acid (molar ratio 2:1) at 110–300°C for 2–24 hours .

- Isolating the product via filtration, washing with aqueous basic solutions (e.g., NH₄OH), and drying under vacuum . Yields typically exceed 90%, with purity >95% achievable using post-synthesis treatments .

Q. Which characterization techniques are critical for confirming the purity and structure of N,N-Ethylene-bis(tetrabromophthalimide)?

Essential methods include:

- Thermogravimetric Analysis (TGA): Measures thermal stability and quantifies impurities (e.g., tetrabromophthalic anhydride) by tracking weight loss below 300°C .

- Acid Number Titration: Determines residual acidity (mg KOH/g) to assess washing efficiency; values <0.5 mg/g indicate high purity .

- FTIR Spectroscopy: Validates imide bond formation (peaks at ~1700 cm⁻¹ for C=O stretching) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While not classified as hazardous under GHS, precautions include:

Q. How does N,N-Ethylene-bis(tetrabromophthalimide) interact with polymer matrices like polyamide 6 (PA6)?

The compound forms hydrogen bonds with PA6 chains, altering crystallization behavior. Methodological insights:

- FTIR Spectroscopy: Identifies hydrogen bonding via shifts in N-H and C=O stretches .

- Differential Scanning Calorimetry (DSC): Reveals changes in melting temperature (Tm) and crystallinity due to polymer-flame retardant interactions .

Advanced Research Questions

Q. How can residual tetrabromophthalic anhydride be minimized during synthesis?

Post-synthesis treatment with aqueous NH₄OH (5–10% w/w) reduces impurities:

- Neutralizes residual sulfuric acid and hydrolyzes anhydride to water-soluble salts .

- Acid number monitoring (<0.5 mg KOH/g) ensures effective impurity removal .

- TGA confirms purity by limiting weight loss to <1% at 300°C .

Q. What methodologies assess the thermal stability of this compound in polymer formulations?

- TGA under Nitrogen/Argon: Evaluates decomposition onset temperature (>400°C) and residue formation .

- Isothermal Aging: Tracks flame-retardant efficacy after prolonged exposure to 200–250°C .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile decomposition products (e.g., brominated dioxins) .

Q. What analytical approaches detect N,N-Ethylene-bis(tetrabromophthalimide) in environmental samples?

- High-Performance Liquid Chromatography (HPLC): Quantifies low concentrations (ppm levels) using UV detection at 254 nm .

- Solid-Phase Extraction (SPE): Pre-concentrates the compound from water or soil matrices .

- ICP-MS: Measures bromine content to estimate environmental persistence .

Q. How does the compound’s hydrogen bonding with polymers affect material properties?

Q. What synthesis modifications improve the color (whiteness) of the final product?

Using aqueous acetic acid as the reaction medium produces a whiter product by:

Q. What regulatory considerations apply to its use in academic research?

- TSCA Compliance (U.S.): Requires reporting under Section 8(a) for environmental release assessments .

- EU REACH: Listed as a declarable substance (CAS 32588-76-4) with usage thresholds (0.1% w/w) .

- OECD Guidelines: Recommend biodegradation and bioaccumulation testing for environmental risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.